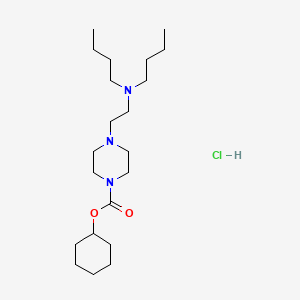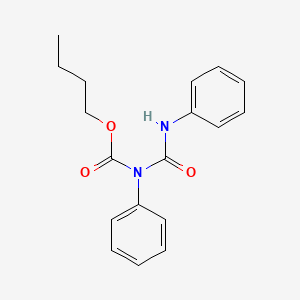![molecular formula C10H22O2 B14707304 2-Methyl-1,1-bis[(propan-2-yl)oxy]propane CAS No. 13262-23-2](/img/structure/B14707304.png)
2-Methyl-1,1-bis[(propan-2-yl)oxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-diisopropoxy-2-methyl-propane is an organic compound with the molecular formula C10H22O2 It is a derivative of propane, where two isopropoxy groups are attached to the first carbon atom, and a methyl group is attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-diisopropoxy-2-methyl-propane can be synthesized through the reaction of 2-methylpropane-1,1-diol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1-diisopropoxy-2-methyl-propane may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation, ensures the production of high-quality 1,1-diisopropoxy-2-methyl-propane.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-diisopropoxy-2-methyl-propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
1,1-diisopropoxy-2-methyl-propane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for biological samples.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1,1-diisopropoxy-2-methyl-propane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-diethoxy-2-methyl-propane: Similar structure but with ethoxy groups instead of isopropoxy groups.
1,1-dimethoxy-2-methyl-propane: Similar structure but with methoxy groups instead of isopropoxy groups.
1,1-diisopropoxy-2-ethyl-propane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1,1-diisopropoxy-2-methyl-propane is unique due to the presence of isopropoxy groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
13262-23-2 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
2-methyl-1,1-di(propan-2-yloxy)propane |
InChI |
InChI=1S/C10H22O2/c1-7(2)10(11-8(3)4)12-9(5)6/h7-10H,1-6H3 |
Clé InChI |
SHGALQWNKVOHRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


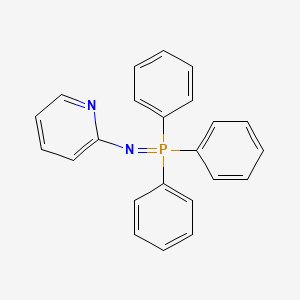
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
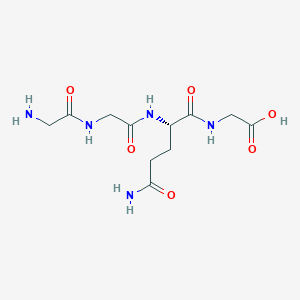
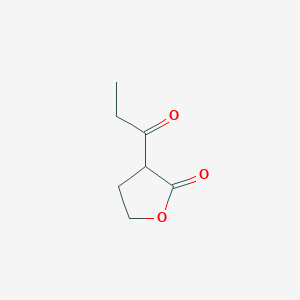
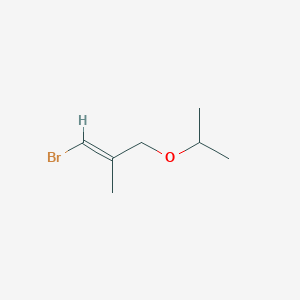
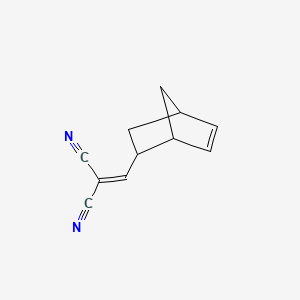
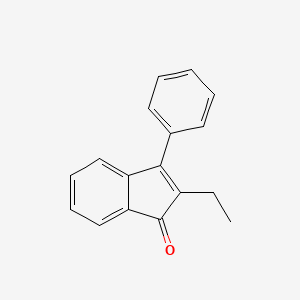
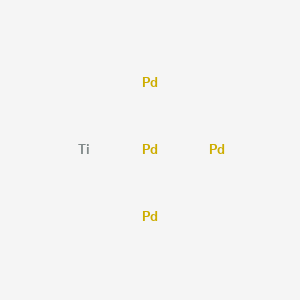

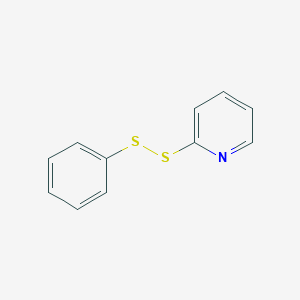
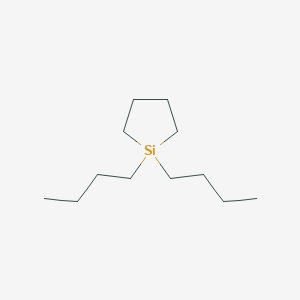
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)
